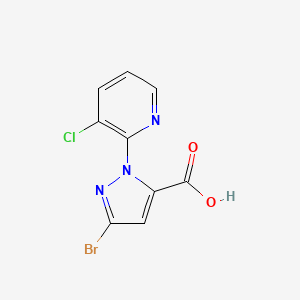
3-溴-1-(3-氯吡啶-2-基)-1H-吡唑-5-羧酸
概述
描述
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a chemical compound that serves as an important intermediate in the synthesis of various agrochemicals, particularly insecticides like chlorantraniliprole. The compound is characterized by the presence of a pyrazole ring substituted with bromo and chloropyridinyl groups, as well as a carboxylic acid functionality .
Synthesis Analysis
The synthesis of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid involves multiple steps, starting from 2,3-dichloropyridine. The process includes nucleophilic substitution with aqueous hydrazine, cyclization with diethyl maleate, esterification, bromination, dehydrogenation, and hydrolysis to yield the final product . The overall yields reported for this synthesis range from 39.5% to 41.3%, indicating a moderately efficient process . The structures of the intermediates and final product are confirmed by spectroscopic methods such as 1H NMR and mass spectrometry .
Molecular Structure Analysis
While the provided papers do not directly analyze the molecular structure of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, similar compounds have been characterized using techniques like FT-IR, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction studies . These methods are essential for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The compound can undergo various chemical reactions due to its reactive sites. For instance, it can be converted into N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides by reacting with substituted phenylhydroxyamines . Additionally, it can be transformed into amide compounds by reacting with ring ammonia after converting the carboxylic acid into carbonyl chloride . These reactions expand the utility of the compound by allowing the synthesis of a diverse range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The safety parameters such as Time to Maximum Rate under adiabatic conditions (TMRad) and self-accelerating decomposition temperature (SADT) have been evaluated for a similar compound, 3-bromo-1-(3,5-dichloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, using kinetic parameters determined from differential scanning calorimetry (DSC), microcalorimetry, and adiabatic accelerating calorimeter (ARC) . These parameters are crucial for assessing the stability and safe handling of the compound. The TMRad values were found to be around 104.9°C to 110.2°C, and the SADT for a 50 kg package was between 96°C and 101°C . These findings suggest that the compound has a moderate level of thermal stability.
科学研究应用
合成和中间体
3-溴-1-(3-氯吡啶-2-基)-1H-吡唑-5-羧酸是合成新型杀虫剂氟啶虫脒的重要中间体。合成过程涉及从2,3-二氯吡啶开始的一系列反应,经历亲核取代、环化、溴化、脱氢和水解等过程,最终产生显著的总产率。这种方法因其在实验操作中的简单性和效率而备受关注,有助于提高产物的产率和纯度(Niu Wen-bo, 2011)。
生物活性
已合成并测试了多种3-溴-1-(3-氯吡啶-2-基)-1H-吡唑-5-羧酸衍生物的生物活性。一些衍生物,如N-羟基-N-芳基-1H-吡唑-5-羧酰胺,表现出杀虫和杀真菌活性。这些活性通过针对东方粘虫的幼虫毒性试验和菌丝生长速率方法等测试进行评估,表明在农业害虫控制中具有潜在应用(Hongwei Zhu et al., 2014)。
杀虫剂应用
该化合物已被特别合成并用作氟啶虫脒的生产中的关键中间体。氟啶虫脒是一种著名的杀虫剂,从3-溴-1-(3-氯吡啶-2-基)-1H-吡唑-5-羧酸合成此化合物已在各种研究中得到探讨。这些研究侧重于优化合成路线以提高效率和产率,这对其在工业规模生产和农业应用中至关重要(Yang Yun-shang, 2011)。
光学应用
除了在农药合成中的作用外,该化合物的某些衍生物还被研究其光学性质。例如,已合成并表征了N-取代-5-苯基-1H-吡唑-4-乙酸酯的非线性光学性质。研究表明在光学限制方面具有潜在应用,使其成为光学材料科学进一步研究的候选对象(B. Chandrakantha et al., 2013)。
晶体结构分析
还对3-溴-1-(3-氯吡啶-2-基)-1H-吡唑-5-羧酸衍生物的晶体结构进行了研究。这些研究涉及各种化合物的合成和结构表征,为了解它们的分子排列和相互作用提供了见解。这些研究对于理解这些化合物的物理和化学性质至关重要(Li et al., 2015)。
安全和危害
未来方向
属性
IUPAC Name |
5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN3O2/c10-7-4-6(9(15)16)14(13-7)8-5(11)2-1-3-12-8/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORBXGROTPOMEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C(=CC(=N2)Br)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469045 | |
| Record name | 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | |
CAS RN |
500011-86-9 | |
| Record name | 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500011-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500011869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole-5-carboxylic acid, 3-bromo-1-(3-chloro-2-pyridinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1279809.png)
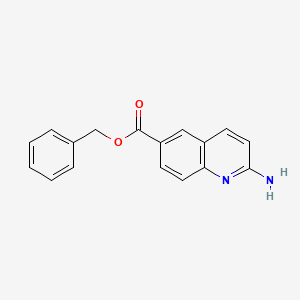
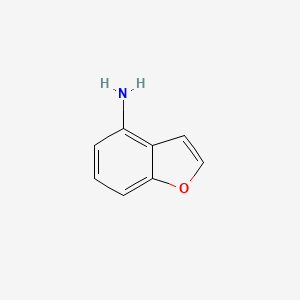
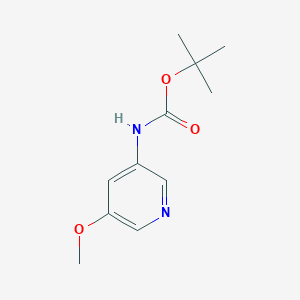
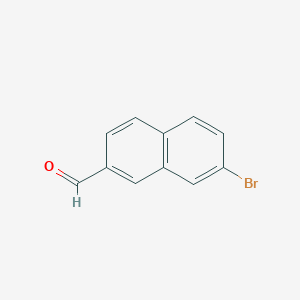
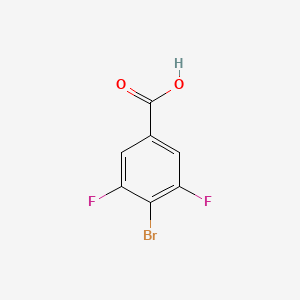
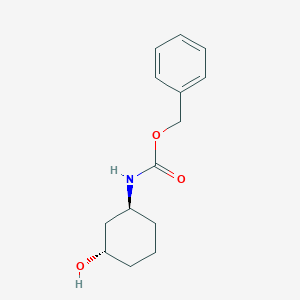
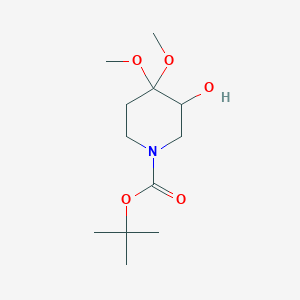

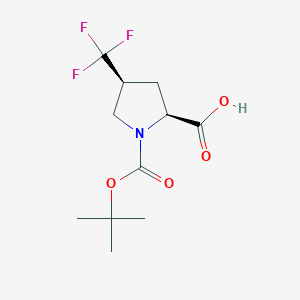
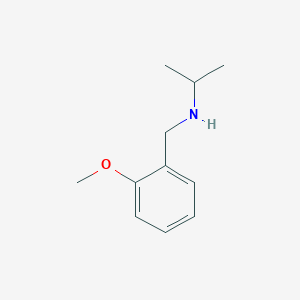
![5-azoniaspiro[4.4]nonane Bromide](/img/structure/B1279831.png)